molecular formula C18H21N5O2 B2655837 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-38-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

カタログ番号: B2655837
CAS番号: 2034560-38-6
分子量: 339.399
InChIキー: OYJQPZFGLAMXGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone features a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. This pyrazole moiety is linked via a methanone bridge to a pyrrolidine ring substituted with a 2-methylbenzimidazole group.

特性

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-19-15-6-4-5-7-16(15)23(12)13-8-9-22(10-13)18(24)14-11-21(2)20-17(14)25-3/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJQPZFGLAMXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C18_{18}H21_{21}N5_{5}O2_{2}
  • Molecular Weight: 339.4 g/mol
  • CAS Number: 2034560-38-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can modulate enzyme activities, particularly those involved in inflammatory processes and cancer progression. The presence of the benzimidazole moiety enhances its binding affinity to specific receptors, potentially increasing its therapeutic efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including:

  • Jurkat Cells: IC50_{50} values lower than standard drugs like doxorubicin were observed, indicating potent antiproliferative activity.
  • Mechanism: The interaction with Bcl-2 proteins and other apoptotic pathways has been suggested as a mechanism for inducing cell death in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response:

  • Selectivity: Some derivatives exhibit selective inhibition of COX-II over COX-I, reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives, including the compound , were tested for their antitumor efficacy. The results indicated that compounds with a similar structural framework exhibited significant inhibition of tumor growth in vivo models .

Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory activity of pyrazole derivatives. The compound was shown to reduce levels of pro-inflammatory cytokines in cellular assays, suggesting its potential use in treating inflammatory diseases .

Data Tables

Activity Cell Line/Model IC50_{50} Reference
AnticancerJurkat< 10 µM
Anti-inflammatoryLPS-stimulated macrophages< 15 µM
COX-II InhibitionEnzymatic Assay0.011 µM

科学的研究の応用

Pharmacological Activities

The compound's structure suggests several potential pharmacological applications:

  • Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that related compounds exhibit significant anti-inflammatory effects with effective doses comparable to established drugs like Celecoxib .
  • Neuropharmacology : The combination of pyrazole and piperidine moieties suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders due to their ability to interact with neurotransmitter systems.
  • Antimicrobial Properties : Some derivatives have shown promise against various pathogens, indicating potential applications in treating infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various therapeutic areas:

  • A study published in ACS Omega demonstrated that certain pyrazole derivatives exhibited ED50 values ranging from 35.7 to 75.2 mmol/kg against COX-II inhibition, showcasing their potential as anti-inflammatory agents .
  • Research conducted on related pyrazole compounds indicated their ability to modulate neuronal signaling pathways, suggesting a role in treating neurodegenerative diseases .

Analytical Techniques for Characterization

To confirm the structure and purity of this compound during synthesis, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the molecular structure.
  • Infrared (IR) Spectroscopy : Helps identify functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight information and confirms the identity of the compound.

類似化合物との比較

Compound 7b ()

  • Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
  • Key Features: Two pyrazole rings connected via a thieno[2,3-b]thiophene scaffold. Amino (-NH₂) and phenyl substituents on pyrazole.
  • Synthesis: Refluxing bis-enaminone with 5-amino-3-phenylpyrazole in DMF/EtOH with piperidine (70% yield) .
  • Spectroscopy :
    • IR: NH₂ stretches at 3320–3275 cm⁻¹; C=O at 1720 cm⁻¹.
    • NMR: δ 2.22 (s, CH₃), 7.3–7.52 (m, aromatic H).
  • Comparison: The target compound lacks thienothiophene and amino groups but shares the methanone bridge. The methoxy group in the target may enhance electron density compared to amino substituents, altering reactivity and spectral profiles .

Compound 4 ()

  • Structure: Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone.
  • Key Features: Simpler pyrazole-methanone structure with phenyl substituents.
  • Synthesis : Refluxing pyrazole-4-carboxaldehyde with hydrazine derivatives (90% yield) .

Heterocyclic Hybrid Systems

Compound 10 ()

  • Structure: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile.
  • Key Features: Pyrazolo-pyrimidine and thienothiophene heterocycles.
  • Synthesis: Dual methods (A and B) using bis-ethoxypropenenitrile and aminopyrazole (75% yield) .
  • Spectroscopy :
    • NMR: δ 2.22 (s, CH₃), 8.9 (s, pyrimidine H).
  • Comparison : The target compound’s benzimidazole-pyrrolidine system may offer superior hydrogen-bonding capacity compared to the nitrile and pyrimidine groups here, affecting solubility and intermolecular interactions .

Compound 11a ()

  • Structure: 3-{5-[5-Amino-4-(2-phenylhydrazino)-1H-pyrazol-3-yl]-3,4-dimethylthieno[2,3-b]thiophen-2-yl}-4-(2-phenylhydrazino)-1H-pyrazol-5-yl amine.
  • Key Features: Hydrazine-linked pyrazole and thienothiophene units.
  • Synthesis : Diazotization followed by coupling with bis-3-oxopropanenitrile (80% yield) .

Substituent Effects and Spectral Trends

Methoxy vs. Amino Groups

  • IR: Methoxy groups exhibit C-O stretches near 1250 cm⁻¹, while amino groups show N-H stretches at 3300–3200 cm⁻¹ .
  • NMR: Methoxy protons resonate at δ 3.3–3.5, whereas amino protons appear at δ 4.5–5.0 .

Benzimidazole vs. Thienothiophene

  • Aromaticity: Benzimidazole’s fused benzene and imidazole rings enhance π-π stacking compared to thienothiophene’s sulfur-containing system .
  • Solubility: Thienothiophene derivatives (e.g., Compound 7b) may exhibit lower aqueous solubility due to sulfur atoms and planar geometry .

Tabulated Comparison of Key Analogs

Compound Molecular Formula Molecular Weight Key Substituents Yield IR (C=O, cm⁻¹) NMR δ (CH₃)
Target Compound C₁₉H₂₁N₅O₂ (hypothetical) ~359.41 3-Methoxy, benzimidazole-pyrrolidine N/A ~1700 (est.) ~2.2–2.5
7b C₂₈H₂₂N₆O₂S₂ 538.64 Amino, thienothiophene 70% 1720 2.22
10 C₃₄H₂₀N₈S₂ 604.71 Cyano, pyrazolo-pyrimidine 75% 2.22
4 () C₁₇H₁₄N₂O 262.31 Phenyl, pyrazole 90% ~1680 (est.)

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYieldPurity (HPLC)Reference
Microwave-assisted160 W, 70°C, 200 psi, 300 sec85%98%
Reflux (traditional)Xylene, 25–30 hr, 120°C72%95%

Q. Table 2. Key Structural Parameters from X-ray Crystallography

ParameterValueReference
Dihedral angle (pyrazole-methoxyphenyl)16.83°
O–H···N hydrogen bond length1.85 Å

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。